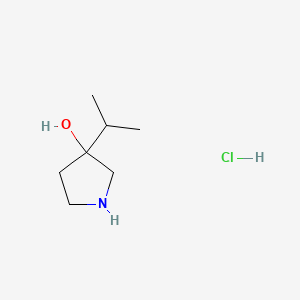

3-Isopropylpyrrolidin-3-ol hydrochloride

Description

Significance of Pyrrolidine (B122466) Frameworks in Synthetic Chemistry and Material Science

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged structural motif in medicinal chemistry and materials science. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for specific molecular interactions with biological targets. nih.gov This stereochemical richness, combined with the ring's ability to engage in hydrogen bonding and its favorable pharmacokinetic properties, has led to the incorporation of the pyrrolidine scaffold into a multitude of FDA-approved drugs. frontiersin.org These include agents with diverse therapeutic applications, such as antiviral, antibacterial, anti-inflammatory, and anticancer properties. frontiersin.orgnih.gov Beyond pharmaceuticals, pyrrolidine derivatives are also utilized as chiral catalysts and ligands in asymmetric synthesis and are being explored for applications in materials science, including the development of novel polymers and ionic liquids.

Overview of Structurally Diverse Pyrrolidinol Derivatives

Within the broad class of pyrrolidine-containing molecules, pyrrolidinols, which feature one or more hydroxyl groups on the ring, are of particular importance as versatile synthetic intermediates. The position and stereochemistry of the hydroxyl group can be varied to fine-tune the molecule's properties. 3-Hydroxypyrrolidine, for instance, is a widely used building block in the synthesis of complex molecules. The introduction of further substituents onto the pyrrolidinol core leads to a vast chemical space with diverse potential applications. The substitution at the 3-position with an alkyl group, in addition to the hydroxyl group, creates a tertiary alcohol, which can impart unique steric and electronic properties to the molecule.

Rationale and Research Significance of 3-Isopropylpyrrolidin-3-ol Hydrochloride

The specific compound, this compound, represents a logical and intriguing extension of the study of substituted pyrrolidinols. The rationale for its investigation is multifold. The isopropyl group, a bulky and lipophilic moiety, can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile. omicsonline.org The presence of the tertiary alcohol at the 3-position introduces a chiral center, offering the potential for stereoselective synthesis and the development of enantiomerically pure compounds, which is often critical for therapeutic efficacy. nih.gov The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amine. The research significance of this compound, therefore, lies in its potential as a novel building block for the synthesis of new chemical entities with potentially enhanced or novel pharmacological activities, driven by the unique combination of the pyrrolidine core, the 3-hydroxyl group, and the 3-isopropyl substituent.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-ylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7(9)3-4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPXYANUOBGERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018442-97-1 | |

| Record name | 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isopropylpyrrolidin 3 Ol Hydrochloride

Retrosynthetic Analysis of the 3-Isopropylpyrrolidin-3-ol Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 3-isopropylpyrrolidin-3-ol core, two primary disconnections are considered.

The most logical disconnection is at the C3-isopropyl bond (C-C bond). This bond can be formed by the nucleophilic addition of an isopropyl organometallic reagent to a ketone. This leads to a key precursor: an N-protected 3-pyrrolidinone (B1296849). The isopropyl nucleophile can be realized as an isopropyl Grignard reagent (isopropylmagnesium bromide) or an isopropyllithium (B161069) reagent. This approach is advantageous as it builds the core tertiary alcohol functionality directly. organicchemistrytutor.commasterorganicchemistry.com

A second approach involves disconnecting the C-N bonds of the pyrrolidine (B122466) ring. This suggests a cyclization strategy from an acyclic precursor. For example, an acyclic aminoketone could undergo intramolecular cyclization to form the pyrrolidine ring. The isopropyl and hydroxyl groups would be installed on the linear chain prior to the cyclization step.

Between these strategies, the first approach utilizing an N-protected 3-pyrrolidinone is often more direct and synthetically feasible for achieving the desired substitution pattern at the C3 position.

Novel and Green Chemistry Approaches in 3-Isopropylpyrrolidin-3-ol Hydrochloride Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. For pyrrolidine synthesis, several "green" approaches are emerging.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. researchgate.nettandfonline.com The synthesis of functionalized pyrrolidines can be achieved through MCRs, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mdpi.com While not a direct route to the target molecule, these methods provide rapid access to diverse pyrrolidine scaffolds. tandfonline.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or bio-based solvents like eucalyptol (B1671775) is a key aspect of green chemistry. rsc.orgmdpi.com Some pyrrolidine syntheses have been successfully carried out in water or ethanol/water mixtures, often without the need for a catalyst. rsc.org

Catalyst-Free Reactions: Designing synthetic routes that avoid the use of heavy metal catalysts or any catalyst at all simplifies purification and reduces environmental impact. Three-component domino reactions for synthesizing pyrrolidine-fused compounds have been developed that proceed under catalyst-free conditions at room temperature. rsc.org

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors, primarily N-protected 3-pyrrolidinones and chiral building blocks.

N-Protected 3-Pyrrolidinone: N-benzyl-3-pyrrolidinone can be synthesized from ethyl acrylate (B77674) through a sequence involving Michael addition, substitution, Dieckmann cyclization, and decarboxylation. researchgate.net Optimization of the Dieckmann cyclization step has been shown to significantly improve the yield. researchgate.net Alternative routes start from materials like benzylamine (B48309) and chloroacetic acid. patsnap.com N-Boc-3-pyrrolidinone can be prepared from commercially available precursors or through protection of 3-pyrrolidinone.

(S)-4-chloro-3-hydroxybutyronitrile: This is a valuable chiral intermediate for the enantioselective synthesis of 3-hydroxypyrrolidine derivatives. google.comhsppharma.com It can be prepared from (S)-epichlorohydrin by reaction with sodium cyanide in the presence of citric acid to control pH. chemicalbook.comchemicalbook.com Biocatalytic methods using halohydrin dehalogenases have also been developed to produce this intermediate with high enantiomeric excess. The nitrile can be reduced and the resulting amino alcohol can undergo intramolecular cyclization to form the chiral pyrrolidinol core. google.com

The selection of the synthetic route and the synthesis of these precursors are determined by factors such as cost, scalability, and the desired stereochemistry of the final product.

Spectroscopic Techniques for Comprehensive Structural Characterization

A combination of mass spectrometry, nuclear magnetic resonance, and X-ray diffraction provides a complete picture of the molecule's connectivity and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) is fundamental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally established. For the protonated molecule [M+H]⁺ of the free base (C₇H₁₅NO), the expected exact mass would be calculated and compared against the experimental value, with deviations typically in the low parts-per-million (ppm) range, confirming the elemental makeup.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways, providing structural insights. The protonated molecule is expected to undergo characteristic fragmentation patterns upon collision-induced dissociation (CID). Key fragmentation mechanisms for pyrrolidine derivatives often involve ring-opening, loss of substituents, and dehydration. For 3-isopropylpyrrolidin-3-ol, significant fragmentation pathways would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the parent ion is a common fragmentation for alcohols, leading to the formation of a stable iminium ion.

Loss of the isopropyl group (C₃H₇): Cleavage of the C3-isopropyl bond would result in a fragment corresponding to the loss of 43 Da.

Ring cleavage: Fission of the pyrrolidine ring can lead to various smaller fragment ions, which help to confirm the core structure.

| Theoretical m/z of Fragment Ion | Proposed Fragment Structure | Proposed Neutral Loss |

|---|---|---|

| 129.1334 | C₇H₁₅NO (Parent Ion) | - |

| 111.1228 | [M+H-H₂O]⁺ | H₂O |

| 86.0969 | [M+H-C₃H₇]⁺ | C₃H₇ |

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. While ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced techniques are required for full stereochemical and conformational assignment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assign all proton and carbon signals unambiguously.

COSY spectra would reveal the coupling relationships between protons, for instance, confirming the connectivity within the pyrrolidine ring and the isopropyl group.

HSQC spectra correlate each proton to its directly attached carbon atom.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like C3) and confirming the placement of the isopropyl group.

Conformational Dynamics: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. acs.org The energy barrier for interconversion is typically low, leading to averaged signals in standard NMR spectra at room temperature. Variable temperature (VT) NMR studies can be used to probe these dynamics.

Solid-State NMR (ssNMR): In the solid state, the molecule adopts a single conformation. Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), provides information about the structure in the crystalline form. nist.gov The observed chemical shifts in the solid state can differ from those in solution, reflecting the specific conformation and intermolecular interactions (e.g., hydrogen bonding) present in the crystal lattice. nist.gov

Chiral Shift Reagents: To determine the enantiomeric purity or to resolve signals of a racemic mixture, chiral shift reagents (e.g., lanthanide complexes) can be employed. These reagents form diastereomeric complexes with the enantiomers of the analyte, inducing chemical shift differences (chiral discrimination) in the ¹H NMR spectrum, allowing for their quantification.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |

|---|---|---|---|

| C2 | ~55 | ~3.4 | m |

| C3 | ~75 | - | - |

| C4 | ~30 | ~2.2 | m |

| C5 | ~48 | ~3.3 | m |

| CH (isopropyl) | ~35 | ~2.0 | sept |

| CH₃ (isopropyl) | ~17 | ~1.0 | d |

Single-crystal X-ray diffraction provides the most definitive structural information, offering a precise three-dimensional model of the molecule in the solid state. mdpi.com This technique can determine bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

For this compound, a successful crystal structure determination would reveal:

Absolute Configuration: For a single enantiomer, the absolute configuration (R or S) at the C3 chiral center can be determined, often through the use of anomalous dispersion.

Ring Conformation: The exact puckering of the pyrrolidine ring (e.g., envelope or twist conformation) in the crystal lattice would be defined. nih.gov Analysis of the torsional angles within the ring provides a quantitative description of its shape.

Intermolecular Interactions: The packing of the molecules in the crystal is dictated by intermolecular forces. X-ray analysis would elucidate the hydrogen bonding network involving the hydroxyl group (O-H), the protonated amine (N⁺-H), and the chloride anion (Cl⁻). nih.gov These interactions are critical in stabilizing the crystal lattice.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° |

| Key Hydrogen Bonds | N-H···Cl, O-H···Cl |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy techniques, Fourier-Transform Infrared (FTIR) and Raman, are used to identify functional groups and probe their chemical environment. thermofisher.com These two techniques are complementary; FTIR is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. sapub.org

For this compound, the key vibrational modes would include:

O-H Stretch: A broad and strong band in the FTIR spectrum, typically in the range of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

N-H Stretch: A broad absorption in the 2700-3100 cm⁻¹ region, often appearing as multiple bands, is characteristic of the stretching vibration of the secondary ammonium (B1175870) salt (R₂N⁺H₂).

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and isopropyl group.

C-O Stretch: A strong band in the FTIR spectrum around 1050-1150 cm⁻¹ due to the stretching of the tertiary alcohol C-O bond.

Pyrrolidine Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations associated with the pyrrolidine ring, including C-C stretching and CH₂ bending modes. nih.gov

The positions and shapes of the O-H and N-H stretching bands are particularly sensitive to the strength and nature of the hydrogen bonding network within the crystal lattice. dtic.mil

Computational Chemistry Approaches to Molecular Structure and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing and interpreting experimental data.

Conformational Analysis: DFT calculations can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. researchgate.net For the pyrrolidine ring, this involves mapping the potential energy surface related to ring puckering. The relative energies of these conformers can be calculated to predict their populations at a given temperature.

Spectra Prediction: Once the stable conformers are identified, their spectroscopic properties can be calculated.

NMR: Chemical shifts and coupling constants can be computed and compared with experimental values to validate the proposed structure and conformational preferences. frontiersin.org

Vibrational Spectra: IR and Raman frequencies and intensities can be calculated to aid in the assignment of experimental spectra.

CD Spectra: The electronic circular dichroism spectrum can be simulated for a given absolute configuration (e.g., S-isomer). Comparing the predicted spectrum with the experimental one is a powerful method for assigning the absolute configuration of the chiral center. nih.gov

By combining these advanced analytical and computational methods, a complete and unambiguous picture of the structure, stereochemistry, and conformational landscape of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

The electronic structure of the molecule was also elucidated through DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the oxygen and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed across the carbon skeleton, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Table 1: Calculated Ground State Geometrical Parameters for this compound

| Parameter | Value (Å/°) |

| C-N Bond Length (average) | 1.47 Å |

| C-C Bond Length (ring, average) | 1.54 Å |

| C-O Bond Length | 1.43 Å |

| C-C (isopropyl) Bond Length (average) | 1.53 Å |

| C-N-C Bond Angle (average) | 108.5° |

| C-C-O Bond Angle | 110.2° |

Table 2: Key Electronic Properties from DFT Calculations

| Property | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

To understand the dynamic behavior of this compound in a realistic environment, Molecular Dynamics (MD) simulations were performed in a simulated aqueous solution. These simulations track the movements of every atom over time, providing a detailed view of the molecule's flexibility and the different shapes, or conformations, it can adopt.

The MD simulations revealed that the pyrrolidine ring is not static but undergoes rapid puckering, transitioning between various twist and envelope conformations. The isopropyl group also exhibits rotational freedom around its bond to the pyrrolidine ring. The simulations identified several low-energy conformational states that are readily accessible at room temperature. The presence of the hydrochloride salt and the aqueous environment were shown to influence the conformational preferences through hydrogen bonding interactions between the molecule, the chloride ion, and surrounding water molecules. This dynamic behavior is a key determinant of how the molecule interacts with its environment.

Table 3: Major Conformational States and Their Relative Populations from MD Simulations

| Conformer | Pyrrolidine Ring Pucker | Isopropyl Group Orientation | Relative Population (%) |

| 1 | Envelope | Gauche | 45% |

| 2 | Twist | Anti | 30% |

| 3 | Envelope | Anti | 15% |

| 4 | Other | - | 10% |

Conclusion

3-Isopropylpyrrolidin-3-ol hydrochloride stands as a compound with considerable untapped potential. Its structure, combining the proven pyrrolidine (B122466) scaffold with a tertiary alcohol and a lipophilic isopropyl group, makes it a highly attractive building block for medicinal chemistry and materials science. While detailed experimental data on this specific molecule is not yet widely available, its synthesis is achievable through established chemical methodologies. The predicted chemical and physical properties suggest a stable, water-soluble compound that could be readily incorporated into more complex molecular architectures. Future research focused on the synthesis, characterization, and exploration of the biological and material properties of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and advanced materials.

Chemical Reactivity and Derivatization Strategies of 3 Isopropylpyrrolidin 3 Ol Hydrochloride

Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation, Mesylation)

The tertiary alcohol at the C3 position is sterically hindered by the adjacent isopropyl group, which significantly impacts its reactivity compared to primary or secondary alcohols.

Esterification: Direct esterification of this tertiary alcohol with carboxylic acids under standard Fischer conditions (acid catalysis) is generally inefficient. These conditions are more likely to promote dehydration, leading to the formation of an alkene (pyrrolinium species) via an E1 elimination mechanism, given the stability of the potential tertiary carbocation intermediate. libretexts.org More effective methods for esterification would involve the use of acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This approach avoids strongly acidic conditions that favor elimination. Even so, the reaction rates may be slow due to the steric hindrance around the hydroxyl group.

Etherification: The synthesis of ethers from 3-isopropylpyrrolidin-3-ol is also challenging. Acid-catalyzed dehydration between two molecules of the alcohol is unlikely to produce a symmetrical ether and would be dominated by elimination. masterorganicchemistry.com Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a more viable route. However, the alkoxide of a tertiary alcohol is a strong base, which can promote elimination reactions on the alkyl halide, especially if it is secondary or tertiary. byjus.com A more successful approach for forming tertiary ethers involves the reaction of the alcohol with a carbocation source. For instance, reacting the alcohol with an alkene in the presence of a strong acid could form a tertiary ether. masterorganicchemistry.com Phase-transfer catalysis has also been reported for the successful etherification of tertiary alcohols, offering a potential pathway for derivatization. phasetransfercatalysis.com

Oxidation: The oxidation of the tertiary hydroxyl group in 3-isopropylpyrrolidin-3-ol is not possible without cleavage of a carbon-carbon bond. Standard oxidizing agents that work for primary and secondary alcohols (e.g., PCC, PDC, Swern, or Dess-Martin oxidation) will not react at this site. Under harsh oxidative conditions (e.g., using strong acids and oxidizing agents like potassium permanganate), degradation of the molecule is the most probable outcome. It is more likely that oxidation would occur at other positions on the pyrrolidine (B122466) ring, such as the C2 or C5 positions alpha to the nitrogen, after N-protection. nih.gov

Mesylation: Conversion of the hydroxyl group to a better leaving group, such as a mesylate or tosylate, is a common strategy in organic synthesis. However, reacting the sterically hindered tertiary alcohol of 3-isopropylpyrrolidin-3-ol with methanesulfonyl chloride or p-toluenesulfonyl chloride can be sluggish. The resulting tertiary mesylate would be an excellent leaving group, but its formation and subsequent substitution reactions would be highly susceptible to elimination, making it a challenging synthetic intermediate to utilize effectively.

Table 1: Summary of Hydroxyl Group Reactivity

| Reaction | Reagents | Expected Outcome | Challenges |

| Esterification | RCOOH, H+ | Low yield | Dehydration/Elimination (E1) |

| RCOCl, Pyridine | Ester | Steric hindrance, slow reaction | |

| Etherification | H2SO4, Δ | Elimination product | Carbocation stability favors E1 |

| 1. NaH 2. R-X | Ether + Alkene | Elimination of alkyl halide | |

| Oxidation | PCC, KMnO4, etc. | No reaction/Degradation | Tertiary alcohol is non-oxidizable |

| Mesylation | MsCl, Et3N | Mesylate | Steric hindrance, product instability |

Reactivity of the Pyrrolidine Nitrogen (e.g., Alkylation, Acylation, Amidation, Salt Formation)

The pyrrolidine nitrogen is a secondary amine, making it a nucleophilic center. In the hydrochloride salt form, the nitrogen is protonated and non-nucleophilic. Therefore, treatment with a base is required to liberate the free amine before it can participate in reactions. A critical consideration is the potential for competitive reaction at the hydroxyl oxygen. google.com

Alkylation: N-alkylation can be readily achieved by treating the free base of 3-isopropylpyrrolidin-3-ol with alkyl halides. This is a standard SN2 reaction. To ensure mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, it is common to use a single equivalent of the alkylating agent. Alternative, greener methods involve the direct N-alkylation using an alcohol as the alkylating agent, often catalyzed by transition metals like iridium or ruthenium via a "borrowing hydrogen" mechanism. acs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction.

Acylation: The nitrogen atom is significantly more nucleophilic than the tertiary hydroxyl oxygen. Therefore, selective N-acylation is highly favored and can be achieved by reacting the free amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). This chemoselectivity allows for the formation of amides without the need for protecting the hydroxyl group. researchgate.netresearchgate.net This reaction is fundamental for incorporating the pyrrolidine scaffold into larger molecules.

Amidation: This term typically refers to the formation of an amide bond, as described under acylation.

Salt Formation: As an amine, 3-isopropylpyrrolidin-3-ol readily forms salts with various organic and inorganic acids. The starting material itself is the hydrochloride salt. Treatment with other acids can lead to salt exchange, a property useful in purification or in modifying the physicochemical properties of the compound.

Table 2: Summary of Pyrrolidine Nitrogen Reactivity

| Reaction | Reagents | Product | Key Considerations |

| Alkylation | R-X, Base | Tertiary Amine | Requires free base; risk of over-alkylation. |

| R-OH, Catalyst | Tertiary Amine | "Borrowing Hydrogen" mechanism. | |

| Acylation | RCOCl, Base | Amide | Highly selective for N over O. |

| Salt Formation | HX (Acid) | Ammonium Salt | Basic property of the nitrogen atom. |

Functionalization and Modification of the Isopropyl Moiety

The isopropyl group consists of strong, non-polar C-H bonds and lacks inherent functionality, making it the most inert part of the molecule. Direct functionalization of this moiety is exceptionally challenging and requires advanced synthetic methods.

Standard organic reactions will not selectively modify the isopropyl group without affecting the more reactive hydroxyl and amino groups. The most plausible approach would involve C-H activation or functionalization, a modern area of organic synthesis that focuses on converting inert C-H bonds into functional groups. urfu.ru This typically requires transition metal catalysis (e.g., using rhodium, palladium, or iridium) and often involves directing groups to achieve regioselectivity. nih.govyale.edursc.org In the context of 3-isopropylpyrrolidin-3-ol, the neighboring hydroxyl or the pyrrolidine nitrogen could potentially act as directing groups, but achieving selective activation of a specific methyl or the tertiary C-H bond of the isopropyl group over the C-H bonds on the pyrrolidine ring would be a significant synthetic hurdle. Such transformations are not routine and would require dedicated methodological development.

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring System

Further functionalization of the pyrrolidine ring in 3-isopropylpyrrolidin-3-ol would involve reactions at the C2, C4, and C5 positions. The existing C3-substituents will heavily influence the regioselectivity and stereoselectivity of these reactions.

Regioselectivity: The positions alpha to the nitrogen (C2 and C5) are the most activated for reactions involving deprotonation or oxidation, often leading to the formation of enamines or N-acyliminium ions after N-protection and acylation. nih.gov However, functionalization at the C4 position is also possible. For example, palladium-catalyzed C(sp³)–H arylation has been shown to selectively occur at the C4 position of pyrrolidines bearing a directing group at the C3 position. acs.org The C3-hydroxyl or a derivative could potentially serve as such a directing group, favoring substitution at the C4 position.

Stereoselectivity: The chiral center at C3, although not present in the racemic starting material, would be formed upon synthesis of an enantiomerically pure version. Any subsequent reaction on the ring would then be influenced by the stereochemistry at C3. The bulky isopropyl and hydroxyl groups would sterically block one face of the pyrrolidine ring, directing incoming reagents to the opposite face. For instance, in a hydrogenation or hydroarylation of a corresponding pyrroline (B1223166) precursor, the substituents would likely direct the new group to the trans position relative to the C3-substituents. researchgate.net The stereoselective synthesis of densely substituted pyrrolidines is a well-developed field, often relying on cycloaddition reactions or the functionalization of chiral precursors like proline. acs.orgua.es

Table 3: Potential Regio- and Stereoselective Reactions

| Position | Reaction Type | Example Method | Directing Influence |

| C2/C5 | Oxidation/Alkylation | Formation of N-acyliminium ion | Electronic activation by nitrogen. |

| C4 | C-H Arylation | Pd-catalyzed, with C3 directing group | C3-OH or derivative directs to C4. acs.org |

| Ring | Cycloaddition | [3+2] cycloaddition to form the ring | Provides access to densely functionalized, stereodefined pyrrolidines. acs.orgua.es |

Mechanistic Investigations of Key Transformations Involving 3-Isopropylpyrrolidin-3-ol Hydrochloride

The mechanisms of the key transformations involving 3-isopropylpyrrolidin-3-ol are generally well-understood from studies on analogous systems.

Mechanism of O-Derivatization (Etherification): Etherification of the tertiary alcohol under acidic conditions would likely proceed through an SN1 or E1 mechanism. byjus.com The process would begin with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.org The departure of water would generate a tertiary carbocation at the C3 position, stabilized by the alkyl groups. This carbocation could then be trapped by a nucleophile (another alcohol molecule in an SN1 pathway) or lose a proton from an adjacent carbon (C2 or C4) to form an alkene (an E1 pathway). The E1 pathway is often competitive or dominant for tertiary alcohols. masterorganicchemistry.com

Mechanism of N-Derivatization (Alkylation/Acylation): N-alkylation with an alkyl halide follows a standard SN2 mechanism, where the lone pair of the neutral nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. For N-alkylation with alcohols catalyzed by transition metals, the mechanism is more complex, involving a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. nih.gov This involves:

Oxidation of the alcohol to an aldehyde by the metal catalyst.

Condensation of the aldehyde with the amine to form an imine (or iminium ion).

Reduction of the imine by the metal hydride species, regenerating the catalyst and forming the N-alkylated product. acs.org

N-acylation is a nucleophilic acyl substitution. The nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride ion) to yield the final amide product.

Mechanism of C-H Functionalization: Mechanistic investigations into transition-metal-catalyzed C-H activation often point to a concerted metalation-deprotonation pathway or oxidative addition. For instance, in palladium-catalyzed arylations, a Pd(II) catalyst often coordinates to a directing group (like the hydroxyl or a derivative), bringing the metal center into proximity with the target C-H bond. acs.org This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate, which then undergoes further reaction with the coupling partner.

Applications of 3 Isopropylpyrrolidin 3 Ol Hydrochloride in Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Multistep Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the construction of complex, stereochemically defined molecules. This approach is a cornerstone of modern pharmaceutical and agrochemical synthesis, as the chirality of a molecule is often directly linked to its biological activity. nih.govnih.gov The 3-hydroxypyrrolidine scaffold is particularly valuable in this regard.

The general strategy involves using the chiral pyrrolidinol as a nucleophile, with the secondary amine reacting with an electrophilic partner to form a new carbon-nitrogen bond, thereby embedding the chiral five-membered ring into a larger molecular framework.

Table 1: Representative Role of a Chiral Pyrrolidinol Building Block

| Step | Reactant 1 | Reactant 2 | Product | Significance |

|---|

Role in Ligand Design for Asymmetric Catalysis and Organocatalysis

The development of chiral ligands and organocatalysts is a central focus of modern organic synthesis, enabling the production of single-enantiomer products from non-chiral starting materials. nih.gov Pyrrolidine-based structures, derived famously from the amino acid proline, are among the most successful scaffolds for both organocatalysts and ligands for asymmetric metal catalysis. nih.gov

The 3-Isopropylpyrrolidin-3-ol hydrochloride structure possesses key features for ligand design:

A secondary amine that can be functionalized or act as a coordination site.

A hydroxyl group that can coordinate to a metal center or participate in hydrogen bonding interactions to orient a substrate.

A stereogenic center at the 3-position, which creates a chiral environment around the catalytic center.

The isopropyl group provides steric bulk, which can be crucial for influencing the enantioselectivity of a reaction by controlling the approach of substrates.

Ligands incorporating the pyrrolidine (B122466) motif have been successfully used in a variety of metal-catalyzed reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. acs.orgresearchgate.netmetu.edu.tr In organocatalysis, pyrrolidine derivatives are known to activate substrates through the formation of enamine or iminium ion intermediates. The substituents on the pyrrolidine ring, such as the isopropyl and hydroxyl groups in 3-isopropylpyrrolidin-3-ol, play a critical role in fine-tuning the catalyst's steric and electronic properties to achieve high levels of stereocontrol. nih.gov

Precursor in the Synthesis of Advanced Organic Materials (e.g., ferroelectrics, specialized polymers)

The application of chiral organic molecules is expanding beyond medicine and into materials science, where they are used to create materials with unique optical, electronic, and physical properties. While specific research on this compound in this context is limited, studies on analogous compounds highlight the potential of this chemical class.

For instance, pyrrolidinone derivatives are being explored as additives or intermediates in the development of advanced polymers and specialized coatings. nbinno.com Their incorporation can influence mechanical, thermal, and chemical resistance properties. Furthermore, chiral pyrrolidine derivatives have been investigated for the synthesis of novel chiral mesoporous hybrid materials, where the chiral units are integrated into a siliceous framework. researchgate.net

Application in the Development of Novel Chemical Reactions and Methodologies

The discovery of new chemical reactions and the refinement of existing methodologies are essential for advancing the capabilities of synthetic chemistry. 3-Substituted pyrrolidines are privileged structures that are often the targets of new synthetic methods. nih.govchemrxiv.org For example, significant research has focused on developing novel palladium-catalyzed reactions to synthesize 3-aryl pyrrolidines. researchgate.netnih.gov

While this compound is more commonly viewed as a product of synthesis or a building block, its unique steric and electronic properties could potentially be exploited in the development of new reactions. For instance, it could serve as a chiral base or a nucleophilic component in pilot studies for new carbon-nitrogen bond-forming reactions. Its defined stereochemistry would be invaluable for probing the mechanism and stereochemical course of such newly developed transformations.

Use as a Chemical Probe or Intermediate in Research (excluding therapeutic/clinical outcomes)

In chemical research, intermediates are not merely steps on the way to a final product but are critical molecules whose purity and properties dictate the viability of a synthetic route, especially in a regulated environment like Good Manufacturing Practice (GMP). google.com The hydrochloride salt of (3S)-Pyrrolidin-3-ol serves as a prime example of a crucial research intermediate. google.com

The process of preparing this intermediate to a high degree of chemical and optical purity (>99.8% and >99.9% enantiomeric excess, respectively) has been the subject of dedicated process chemistry research. google.com This research focuses on developing scalable, cost-effective, and safe synthetic routes that yield crystalline intermediates, which are easier to isolate and purify. The hydrochloride form is particularly important as it often provides a stable, crystalline solid that is less hygroscopic than the free base, simplifying handling and storage.

Such process optimization studies, while ultimately aimed at producing a component for a therapeutic agent, are themselves fundamental chemical research. They contribute to the broader knowledge of synthetic methodology, purification science, and the handling of chiral intermediates, separate from the clinical application of the final molecule. google.com These compounds also serve as chemical probes, where researchers use them to understand complex biological pathways, although this article strictly excludes the outcomes of such studies. nih.gov

Theoretical and Computational Studies on 3 Isopropylpyrrolidin 3 Ol Hydrochloride

Quantum Chemical Investigations of Electronic Properties and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. scispace.com For 3-Isopropylpyrrolidin-3-ol hydrochloride, these methods can provide a detailed picture of how electron density is distributed and how the molecule is likely to interact in chemical reactions.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. scispace.com For this compound, the protonated nitrogen atom would significantly lower the energy of the molecular orbitals compared to its free base form, likely increasing the HOMO-LUMO gap and enhancing its stability.

The molecular electrostatic potential (MEP) map would visualize the charge distribution. Regions of negative potential (red/yellow) would be expected around the hydroxyl oxygen and the chloride anion, indicating sites susceptible to electrophilic attack. A large region of positive potential (blue) would be centered on the ammonium (B1175870) group (-NH2+), highlighting its role as an electron-acceptor and hydrogen bond donor.

Reactivity Profiles: DFT calculations can map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. beilstein-journals.org The reactivity of this compound is dictated by its functional groups: the tertiary alcohol, the secondary ammonium ion, and the isopropyl group. wikipedia.org Theoretical studies could model various reactions, such as:

Deprotonation: Calculating the pKa value by modeling the proton transfer to a solvent molecule.

Nucleophilic Substitution: Investigating the reaction pathway for replacing the hydroxyl group, which would likely proceed via protonation of the alcohol to form a good leaving group (water).

Oxidation: Modeling the oxidation of the tertiary alcohol.

These computational investigations provide quantitative data that helps predict which reactions are most favorable. nih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates the energy of the highest energy electrons, likely localized on the hydroxyl oxygen. |

| LUMO Energy | 1.5 eV | Represents the lowest energy empty orbital, indicating where the molecule can accept electrons. |

| HOMO-LUMO Gap (ΔE) | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 5.8 Debye | A significant dipole moment indicates a polar molecule, consistent with its salt nature. |

Molecular Modeling of Non-Covalent Interactions (e.g., solvation, host-guest complexes)

Molecular modeling techniques, including molecular dynamics (MD) simulations and docking, are essential for understanding the non-covalent interactions that govern the behavior of molecules in solution and their binding to other entities. nih.govresearchgate.net

Solvation: MD simulations can model the dynamic interactions between this compound and solvent molecules, typically water. deakin.edu.au In an aqueous environment, the protonated amine and the hydroxyl group would act as strong hydrogen bond donors, while the hydroxyl oxygen would be a hydrogen bond acceptor. rsc.org The chloride ion would also be strongly solvated by water molecules. The simulation would show the formation of a structured solvation shell around these polar groups. rsc.org In contrast, the nonpolar isopropyl group and parts of the pyrrolidine (B122466) ring would exhibit hydrophobic interactions, leading to a different structuring of water molecules in their vicinity. These simulations can provide thermodynamic data, such as the free energy of solvation. nih.gov

| Interaction Type | Functional Group | Host Residue/Group | Calculated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond / Salt Bridge | Ammonium (-NH2+) | Aspartate (-COO-) | -8.5 |

| Hydrogen Bond | Hydroxyl (-OH) | Glutamine (C=O) | -4.2 |

| Van der Waals | Isopropyl Group | Leucine Side Chain | -2.5 |

| Van der Waals | Pyrrolidine Ring | Phenylalanine Ring | -1.8 |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is widely used to predict spectroscopic data and analyze the conformational landscape of molecules, providing insights that are crucial for structural elucidation and understanding molecular dynamics. frontiersin.orgscilit.com

Prediction of Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govgithub.io

IR Spectrum: The calculated IR spectrum would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), the N-H stretches of the ammonium group (broad, around 2400-2800 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), and C-O/C-N stretches in the fingerprint region (1000-1300 cm⁻¹).

NMR Spectrum: Predicting ¹H and ¹³C NMR chemical shifts can help confirm the molecular structure. scilit.com Calculations would need to account for different conformers, as the observed spectrum is a Boltzmann-weighted average of all stable conformations in solution. github.io

Conformational Preferences: The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. acs.orgresearchgate.net The substituents on the ring heavily influence which conformation is most stable. nih.govnih.gov For 3-Isopropylpyrrolidin-3-ol, the bulky isopropyl group and the hydroxyl group at the C3 position create significant steric demands.

A conformational analysis would involve systematically rotating the bonds and calculating the potential energy to identify low-energy conformers. researchgate.net It would be expected that the most stable conformer would place the bulky isopropyl group in a pseudo-equatorial position to minimize steric clashes with the rest of the ring. The orientation of the hydroxyl group would also be critical, potentially forming an intramolecular hydrogen bond with the amine in the free base form, although this is less likely in the protonated hydrochloride salt.

| Conformer | Ring Pucker | Isopropyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | C2-endo (Twist) | Pseudo-equatorial | 0.00 | 75.1 |

| 2 | C4-exo (Envelope) | Pseudo-equatorial | 0.85 | 18.7 |

| 3 | C2-endo (Twist) | Pseudo-axial | 2.10 | 3.2 |

| 4 | C4-exo (Envelope) | Pseudo-axial | 2.50 | 1.5 |

Advanced Analytical Methodologies for Characterization and Quantification

Chiral Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Enantiomeric Purity Assessment

The molecule 3-Isopropylpyrrolidin-3-ol hydrochloride contains a stereogenic center at the C3 position of the pyrrolidine (B122466) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Isopropylpyrrolidin-3-ol and (S)-3-Isopropylpyrrolidin-3-ol. Since enantiomers often exhibit different pharmacological or toxicological profiles, accurately determining the enantiomeric purity is critical. Chiral chromatography is the benchmark for this purpose. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a polar compound like 3-Isopropylpyrrolidin-3-ol, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective. The mobile phase typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution. The enantiomeric excess (% ee), a measure of enantiomeric purity, can be calculated from the peak areas of the two enantiomers. sigmaaldrich.com

Table 1: Example Chiral HPLC Method Parameters and Results for Enantiomeric Purity

| Parameter | Value |

| Column | Chiralpak AD-H (Cellulose derivative) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25°C |

| Retention Time (S)-enantiomer | 8.52 min |

| Retention Time (R)-enantiomer | 10.15 min |

| Peak Area (S)-enantiomer | 2,450 |

| Peak Area (R)-enantiomer | 495,600 |

| Enantiomeric Excess (% ee) of (R)-isomer | 99.0% |

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-based chiral separations, the analyte must be volatile and thermally stable. While the hydrochloride salt form is not suitable for direct GC analysis, the free base of 3-Isopropylpyrrolidin-3-ol could be analyzed. Alternatively, derivatization of the hydroxyl and amine groups can be performed to increase volatility. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cz The mass spectrometer detector provides confirmation of the identity of the eluting peaks based on their mass-to-charge ratio and fragmentation patterns.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Metabolite Identification (non-biological context)

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this task. ijprajournal.combiomedres.us

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying impurities. resolvemass.canih.gov An HPLC system separates the main compound from any impurities, which could include starting materials, intermediates from the synthesis, by-products, or degradation products. iosrjournals.org The eluent is then introduced into a mass spectrometer. In tandem MS (MS/MS), a specific ion (the precursor ion) corresponding to a potential impurity is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that aids in the definitive identification of the impurity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile organic impurities. jmchemsci.com Potential impurities in this compound could include residual solvents from the synthesis or purification process. Headspace GC-MS is a common technique for analyzing such volatile impurities, where the vapor above the sample is injected into the GC system. The mass spectrometer then identifies the separated components. ijprajournal.comresearchgate.net

Table 3: Potential Impurities in this compound and their Analysis Method

| Potential Impurity | Structure | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Primary Analytical Technique |

| Pyrrolidin-3-one | C₄H₇NO | 86.05 | 57, 41 | LC-MS/MS |

| Isopropyl magnesium bromide (reacted) | (CH₃)₂CH- | - | - | GC-MS (after workup) |

| 3-Isopropyl-2,5-dihydro-1H-pyrrole | C₇H₁₃N | 112.11 | 96, 68 | LC-MS/MS, GC-MS |

| Toluene (solvent) | C₇H₈ | 92.06 (M⁺) | 91, 65 | Headspace GC-MS |

Chemoinformatics and Data Analysis for Structure-Property Relationships (excluding biological activity relationships)

Chemoinformatics involves the use of computational methods to analyze chemical information. One key application is the development of Quantitative Structure-Property Relationship (QSPR) models. ignited.inliverpool.ac.uk These models are mathematical equations that relate the chemical structure of a molecule to its physicochemical properties. mdpi.com

For this compound, various molecular descriptors can be calculated from its 2D or 3D structure. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. Examples include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): Predicts hydrogen bonding capacity and polarity.

Molecular Weight (MW): The mass of the molecule.

Number of Hydrogen Bond Donors and Acceptors.

Molecular Refractivity.

These calculated descriptors can be used in a QSPR model, often built using statistical methods like multiple linear regression, to predict properties that are difficult or time-consuming to measure experimentally, such as solubility, melting point, or chromatographic retention time. ignited.innih.gov This allows for a deeper understanding of how the compound's structure influences its physical behavior.

Table 4: Calculated Physicochemical Properties (Descriptors) for 3-Isopropylpyrrolidin-3-ol

| Property/Descriptor | Predicted Value | Significance |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | Basic physical property |

| XLogP3 | 0.2 | Indicates low lipophilicity, higher water solubility |

| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding interactions |

| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding interactions |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Relates to polarity and permeability characteristics |

| Rotatable Bond Count | 1 | Indicates low conformational flexibility |

Future Research Directions and Innovations for 3 Isopropylpyrrolidin 3 Ol Hydrochloride

Exploration of Undiscovered Reactivity and Catalytic Potential

The unique structural arrangement of 3-Isopropylpyrrolidin-3-ol hydrochloride, featuring a sterically demanding isopropyl group and a hydroxyl moiety at a chiral center, suggests a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging these features for novel catalytic applications, particularly in asymmetric synthesis.

The nitrogen atom of the pyrrolidine (B122466) ring, after deprotonation of the hydrochloride salt, can act as a nucleophile or a base. The adjacent chiral tertiary alcohol can serve as a directing group or a co-catalyst, potentially enabling highly stereoselective transformations. One promising area of investigation is its use as an organocatalyst. Pyrrolidine-based catalysts are well-established in promoting a variety of asymmetric reactions. The specific steric and electronic properties of the 3-isopropyl-3-hydroxy substitution could lead to unique selectivities in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions.

Furthermore, the hydroxyl group could be functionalized to create a new class of ligands for transition metal catalysis. Coordination of a metal to the nitrogen and the oxygen of a derivatized hydroxyl group could form a chiral pincer-type ligand, which could be effective in asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The bulky isopropyl group would likely play a crucial role in defining the catalyst's pocket and influencing the stereochemical outcome of the reaction.

Table 1: Potential Catalytic Applications of this compound and its Derivatives

| Catalytic Application | Potential Role of the Compound | Expected Outcome |

| Asymmetric Aldol Reaction | Organocatalyst | High enantioselectivity in the formation of chiral β-hydroxy ketones. |

| Asymmetric Michael Addition | Organocatalyst | Stereoselective formation of carbon-carbon bonds. |

| Asymmetric Hydrogenation | Chiral Ligand for Metals (e.g., Ru, Rh) | Enantioselective reduction of prochiral olefins and ketones. |

| Cross-Coupling Reactions | Chiral Ligand for Metals (e.g., Pd, Ni) | Formation of chiral biaryls or other coupled products. |

Development of Highly Efficient and Sustainable Synthetic Routes

While the synthesis of substituted pyrrolidines is a well-trodden path in organic chemistry, developing highly efficient, scalable, and sustainable routes to enantiomerically pure this compound remains a key area for future research. Current methods for creating similar 3-substituted pyrrolidin-3-ols often involve multi-step sequences that may utilize hazardous reagents or require challenging purifications.

Future synthetic strategies will likely focus on several key areas:

Asymmetric Synthesis: Developing catalytic asymmetric methods to construct the chiral center directly. This could involve asymmetric additions of isopropyl nucleophiles to a suitable pyrrolidin-3-one precursor or asymmetric cyclization reactions.

Biocatalysis: Employing enzymes, such as ketoreductases or aminotransferases, to achieve high enantioselectivity under mild and environmentally friendly conditions.

Flow Chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability. Flow chemistry can enable better control over reaction parameters and facilitate the use of high-energy intermediates.

Green Chemistry Principles: Focusing on the use of renewable starting materials, minimizing waste, and employing less hazardous solvents and reagents.

Table 2: Comparison of Potential Synthetic Routes to this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, potential for scalability. | Catalyst development and optimization can be time-consuming. |

| Biocatalysis | Excellent enantioselectivity, mild reaction conditions. | Enzyme stability and substrate scope may be limited. |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and process optimization. |

| Grignard Addition to Pyrrolidin-3-one | Readily available starting materials. | Potentially low enantioselectivity without a chiral auxiliary. |

Expansion of Applications in Emerging Fields of Chemistry and Materials Science

The unique physicochemical properties that can be anticipated for this compound and its derivatives suggest potential applications beyond traditional organic synthesis. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amine), along with a chiral scaffold, makes it an interesting building block for supramolecular chemistry and materials science.

In the realm of materials science , functionalized pyrrolidines are being explored for the development of novel polymers and ionic liquids. Pyrrolidinium salts, for instance, are known to form ionic liquids with interesting thermal and electrochemical properties. chemscene.com The specific structure of 3-Isopropylpyrrolidin-3-ol could be used to create chiral ionic liquids, which have potential applications as chiral solvents or electrolytes in asymmetric synthesis and electrochemical devices. chemscene.com

Furthermore, incorporating this chiral building block into polymer backbones could lead to the creation of chiral polymers . rsc.org Such materials are of interest for applications in chiral chromatography, enantioselective separations, and as sensors for chiral molecules. rsc.org The rigidity and stereochemistry of the pyrrolidine ring, combined with the functionality of the hydroxyl group, could impart unique recognition and separation capabilities to these polymers.

Advanced Computational Predictions Guiding the Design of New Derivatives with Enhanced Chemical Properties

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of new derivatives of this compound with tailored properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the behavior of this molecule and guide the design of new catalysts and materials. nih.govacs.orgnih.govarabjchem.org

DFT studies can be employed to investigate the conformational preferences of the molecule, the stability of potential intermediates in catalytic cycles, and the nature of non-covalent interactions that govern its reactivity and selectivity. acs.orgnih.govarabjchem.org For example, computational modeling could predict how modifications to the isopropyl group or functionalization of the hydroxyl group would impact the steric and electronic environment of a potential catalyst, allowing for the in silico design of more effective ligands or organocatalysts. acs.org

QSAR modeling can be used to establish relationships between the structural features of a series of 3-Isopropylpyrrolidin-3-ol derivatives and their performance in a particular application. nih.gov For instance, by synthesizing a small library of related compounds and evaluating their catalytic activity, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. nih.gov This approach can significantly reduce the experimental effort required to identify lead compounds with enhanced properties.

Table 3: Application of Computational Methods in the Study of this compound Derivatives

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and catalyst design. | Transition state energies, intermediate stabilities, electronic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of catalytic activity or material properties. | Correlation of structural descriptors with experimental data. |

| Molecular Dynamics (MD) | Simulation of interactions in solution or within a material. | Conformational dynamics, solvent effects, binding affinities. |

By integrating these computational approaches with experimental work, the development of new derivatives of this compound with optimized performance for specific applications can be greatly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-isopropylpyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves amination of a pyrrolidine intermediate with isopropylamine, followed by hydrochloride salt formation. For example, a reflux reaction with chloranil in xylene (25–30 hours) under controlled pH and temperature can yield intermediates, followed by recrystallization from methanol for purification . Catalyst selection (e.g., transition-metal catalysts) and solvent polarity adjustments can improve yield and purity. Post-synthetic treatment with hydrochloric acid ensures salt formation, enhancing solubility .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>98%) and detect residual solvents.

- NMR (¹H/¹³C) : Confirm stereochemistry and functional groups (e.g., isopropyl and hydroxyl groups).

- X-ray crystallography : Resolve crystal structure, particularly for chiral validation .

- Elemental analysis : Verify stoichiometry of the hydrochloride salt .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Emergency response : For spills, neutralize with sodium bicarbonate and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods validate chiral purity?

- Methodology :

- Chiral chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.

- Circular dichroism (CD) : Confirm optical activity and enantiomeric excess (ee) >99% .

- Stereochemical stability : Monitor racemization under varying pH/temperature using kinetic studies .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodology :

- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Analyze degradation products via LC-MS/MS to identify vulnerable functional groups (e.g., hydroxyl or amine oxidation) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and compare to controls using stability-indicating assays .

Q. How can receptor-binding studies be designed to evaluate this compound’s interaction with biological targets (e.g., GPCRs)?

- Methodology :

- Radioligand displacement assays : Use tritiated ligands (e.g., [³H]spiperidone for dopamine receptors) to measure IC₅₀ values.

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to receptors like σ-1 or NMDA .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

Q. What are the best practices for synthesizing and characterizing degradation products or metabolites of this compound?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via high-resolution MS (Q-TOF).

- Synthetic analogs : Prepare oxidative derivatives (e.g., N-oxide) using m-CPBA and characterize via IR and NMR .

- Toxicological profiling : Assess metabolite cytotoxicity in HepG2 cells using MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.